molecular formula C36H32O9S B12111029 (3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate

(3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate

Cat. No.: B12111029
M. Wt: 640.7 g/mol
InChI Key: FDZXYVHYHQOAEG-UHFFFAOYSA-N
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Description

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate: is a chemical compound with the molecular formula C36H32O9S and a molar mass of 640.7 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl groups are replaced with benzoate groups, and an ethyl thio group is attached to the anomeric carbon. It is primarily used in glycobiology research, which involves the study of the structure, synthesis, and biological functions of carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate typically involves the protection of the hydroxyl groups of glucopyranoside with benzoate groups. The ethyl thio group is introduced at the anomeric carbon through a thioglycosylation reaction. The reaction conditions often include the use of protecting groups, such as acetates or benzoyl groups, and the use of catalysts like Lewis acids .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. This would include the use of industrial-grade reagents and catalysts, as well as optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and the development of new synthetic methodologies .

Biology: In biology, this compound is used to study the interactions between carbohydrates and proteins, as well as the role of carbohydrates in biological processes. It is also used in the development of glycosylated drugs and therapeutic agents .

Medicine: In medicine, b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is used in the development of new drugs and therapeutic agents that target carbohydrate-binding proteins. It is also used in the study of carbohydrate metabolism and related diseases .

Industry: In industry, this compound is used in the production of glycosylated products, such as glycosylated polymers and surfactants. It is also used in the development of new materials with specific carbohydrate-binding properties .

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate involves its interaction with carbohydrate-binding proteins and enzymes. The benzoate groups and the ethyl thio group provide specific binding interactions with these proteins, allowing the compound to modulate their activity. The molecular targets include glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of carbohydrates .

Comparison with Similar Compounds

Uniqueness: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate is unique due to its combination of benzoate protecting groups and an ethyl thio group. This combination provides specific binding interactions with carbohydrate-binding proteins and enzymes, making it a valuable tool in glycobiology research .

Properties

IUPAC Name

(3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZXYVHYHQOAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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